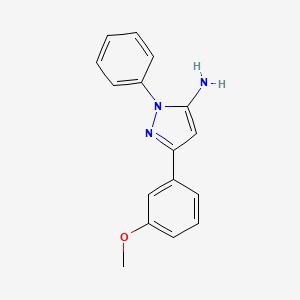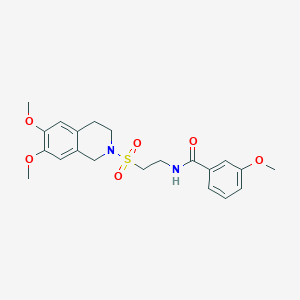![molecular formula C21H15N3O5 B2678251 N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396673-79-2](/img/structure/B2678251.png)
N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C21H15N3O5 and its molecular weight is 389.367. The purity is usually 95%.
BenchChem offers high-quality N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
The click chemistry-inspired synthesis of 1,2,3-triazoles derived from naphthols has led to the creation of novel compounds. These synthesized triazole derivatives were evaluated for their antifungal activity . Specifically, they were tested against fungal pathogens, including Candida albicans . The results indicated that these 1,2,3-triazole derivatives possess potential as antifungal agents. Further studies could explore their efficacy in combating invasive fungal infections, which remain a significant threat to public health, especially in critically ill patients .
Antioxidant Properties
Given the rise in fungal infections and the limitations of existing antifungal agents, novel compounds with alternative modes of action are crucial. The 1,2,3-triazole derivatives from this compound may exhibit antioxidant properties, which could contribute to their therapeutic potential. Investigating their ability to scavenge free radicals and protect cells from oxidative damage would be valuable .
Antitubercular Activity
Tuberculosis (TB) remains a global health concern. The synthesized 1,2,3-triazole derivatives could be explored for their antitubercular activity. Investigating their effects on Mycobacterium tuberculosis and their potential as TB drugs would be an exciting avenue for further research .
TRPM4 Inhibition
Transient receptor potential melastatin 4 (TRPM4) is considered a potential target for cancer and other diseases. Derivatives of this compound, specifically 2-(naphthalen-1-yloxy)-N-phenylacetamides, were designed as new TRPM4 inhibitors. These compounds aim to improve cellular potency and could be investigated further for their therapeutic applications .
Fungicidal Mechanism
Another fungicidal compound, N-(naphthalen-1-yl) phenazine-1-carboxamide (NNPCN) , inhibits Rhizoctonia solani . Understanding the molecular mechanism behind this inhibition could provide insights into the design of novel fungicides. Investigating lead compounds and developing derivatives based on this structure may yield promising results .
Drug Development Prospects
The in vitro and in silico studies suggest that these 1,2,3-triazole derivatives possess ideal structural requirements for the development of novel therapeutic agents. Researchers should explore their pharmacokinetics, toxicity profiles, and potential for clinical use .
Eigenschaften
IUPAC Name |
N-[5-(naphthalen-1-yloxymethyl)-1,3,4-oxadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5/c25-20(14-8-9-17-18(10-14)28-12-27-17)22-21-24-23-19(29-21)11-26-16-7-3-5-13-4-1-2-6-15(13)16/h1-10H,11-12H2,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWBTAWZQOTQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(O3)COC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d]isoxazol-3-yl)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2678168.png)
![Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2678169.png)

![2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2678172.png)
![ethyl 2-(8-(sec-butyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2678174.png)

![2-Amino-6-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile](/img/structure/B2678178.png)
![2-Chloro-1-[3-hydroxy-3-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone](/img/structure/B2678181.png)

![[2-Pyridin-2-yl-5-[[4-(trifluoromethyl)phenoxy]methyl]pyrazol-3-yl] methanesulfonate](/img/structure/B2678183.png)

![2-Chloro-N-[1-[1-(4-cyanophenyl)-5-methylpyrazol-4-yl]ethyl]acetamide](/img/structure/B2678186.png)
![2-[7-[(4-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide](/img/structure/B2678188.png)
![2-{[(2-Bromophenyl)methyl]amino}butan-1-ol](/img/structure/B2678191.png)